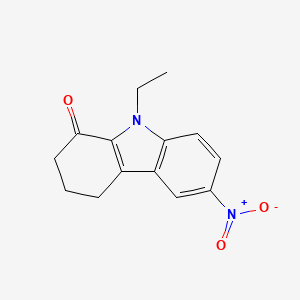

N-methyl-N-(1-methyl-4-piperidinyl)-N'-(2-phenylethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"N-methyl-N-(1-methyl-4-piperidinyl)-N'-(2-phenylethyl)thiourea" is a chemical compound belonging to the thiourea class. Thioureas are known for their versatile applications in organic synthesis, medicinal chemistry, and material science, serving as building blocks for the synthesis of various heterocyclic compounds, ligands, and organocatalysts.

Synthesis Analysis

The synthesis of related thiourea derivatives involves the reaction of amine components with isothiocyanates under controlled conditions. For example, the synthesis of thiourea derivatives by refluxing equimolar amounts of 4-chlorobutanoylisothiocyanate with toluenes has been documented, indicating a general method for preparing thiourea compounds (Hamza M. Abosadiya et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives has been elucidated through various spectroscopic techniques and X-ray crystallography. These studies reveal the structural nuances, including bond lengths, bond angles, and the overall conformation of the molecules in solid states (Chien Ing Yeo & E. Tiekink, 2019).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, reflecting their reactivity towards nucleophiles, electrophiles, and their ability to participate in cyclization and addition reactions. The reactivity can be attributed to the electrophilic nature of the thiocarbonyl group and the nucleophilic centers present in the structure.

Physical Properties Analysis

The physical properties of thiourea derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in synthesis and material science. The crystalline structure and morphology can be predicted using models like the Bravais-Friedel, Donnay-Harker model, and analyzed through X-ray diffraction studies (W. Kaminsky et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and nucleophilicity of thioureas, are significant for their applications in catalysis and organic reactions. The presence of both thiourea and amine functionalities allows these compounds to act as ligands, forming complexes with various metals, which can be leveraged in catalysis and material science (A. Tadjarodi et al., 2007).

properties

IUPAC Name |

1-methyl-1-(1-methylpiperidin-4-yl)-3-(2-phenylethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3S/c1-18-12-9-15(10-13-18)19(2)16(20)17-11-8-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPMWVYHQNQUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)C(=S)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794195 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)

![1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)

![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)

![5-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methylpiperidin-2-one](/img/structure/B5515896.png)

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5515902.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)

![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)

![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)